molecular formula C10H8Br2N2 B1317645 1-benzyl-4,5-dibromo-1H-imidazole CAS No. 101853-78-5

1-benzyl-4,5-dibromo-1H-imidazole

Cat. No. B1317645
CAS RN: 101853-78-5
M. Wt: 315.99 g/mol
InChI Key: JNMRXGWQBAWSFE-UHFFFAOYSA-N
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Description

1-benzyl-4,5-dibromo-1H-imidazole is a chemical compound with the molecular formula C10H8Br2N2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines in a ZnCl2-catalyzed [3 + 2] cycloaddition reaction . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can also be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 1-benzyl-4,5-dibromo-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two bromine atoms attached to the ring . The benzyl group is attached to one of the nitrogen atoms in the ring .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

1-benzyl-4,5-dibromo-1H-imidazole: is a versatile building block in organic synthesis. It is used to construct complex molecules with potential medicinal properties. Its dibromo functionality allows for further functionalization through cross-coupling reactions, making it valuable for creating new pharmaceuticals .

Catalysis

This compound serves as a precursor for the synthesis of N-heterocyclic carbenes (NHCs) , which are widely used as ligands in catalysis. NHCs facilitate various catalytic transformations, including carbon-carbon bond formation, which is fundamental in the production of fine chemicals .

Material Science

In material science, 1-benzyl-4,5-dibromo-1H-imidazole can be employed to synthesize imidazole-based polymers. These polymers exhibit high thermal stability and electrical conductivity, making them suitable for electronic applications .

Biological Studies

Imidazole derivatives, including 1-benzyl-4,5-dibromo-1H-imidazole , are known to exhibit a range of biological activities. They are studied for their potential as antimicrobial, antiviral, and anticancer agents due to their ability to interact with biological macromolecules .

Green Chemistry

The compound is also used in the development of green chemistry protocols. Its reactions can be carried out under solvent-free conditions or in green solvents, minimizing environmental impact and enhancing sustainability in chemical processes .

Analytical Chemistry

In analytical chemistry, derivatives of 1-benzyl-4,5-dibromo-1H-imidazole are used as reagents or intermediates in the development of new analytical methods. These methods can be applied to the detection and quantification of various substances .

Agricultural Chemistry

The imidazole ring is a common motif in agrochemicals1-benzyl-4,5-dibromo-1H-imidazole can be utilized to synthesize compounds with herbicidal or fungicidal properties, contributing to the protection of crops and yield enhancement .

Advanced Research

Unique rearrangements and transformations of 1-benzyl-4,5-dibromo-1H-imidazole are subjects of advanced research. These studies aim to uncover new reaction pathways and mechanisms that can lead to the discovery of novel compounds .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . They are key components to functional molecules used in a variety of everyday applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1-benzyl-4,5-dibromoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRXGWQBAWSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4,5-dibromo-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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